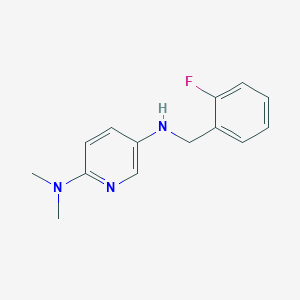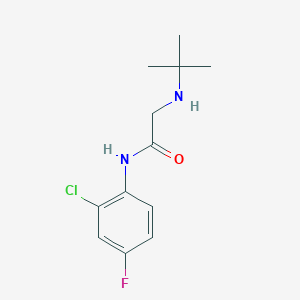
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group and a 2-chloro-4-fluorophenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate acyl chloride or anhydride.
Introduction of the 2-chloro-4-fluorophenyl group: This step involves the reaction of a 2-chloro-4-fluoroaniline derivative with an acylating agent to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or amide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Inhibition or Activation: Modulation of biochemical pathways by inhibiting or activating key enzymes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-butylamino)-N-(2-chlorophenyl)acetamide
- 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide
- 2-(tert-butylamino)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16ClFN2O |
|---|---|
Poids moléculaire |
258.72 g/mol |
Nom IUPAC |
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C12H16ClFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(14)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,16,17) |
Clé InChI |
KGXJXTHZYCQJGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


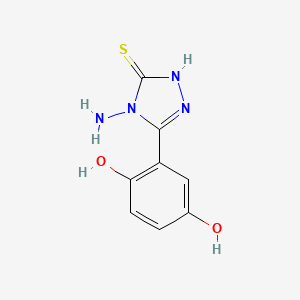

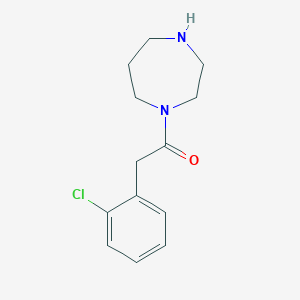
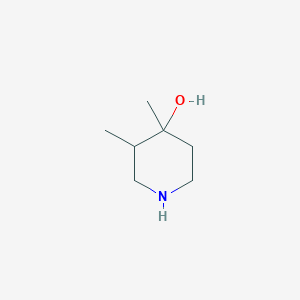

![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
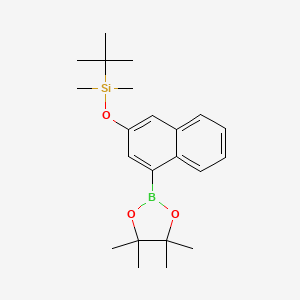
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
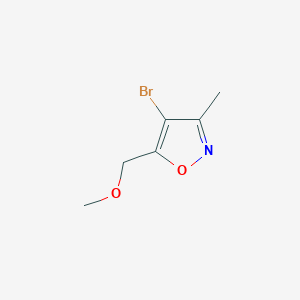
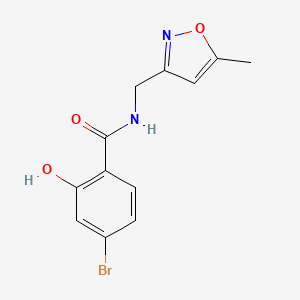
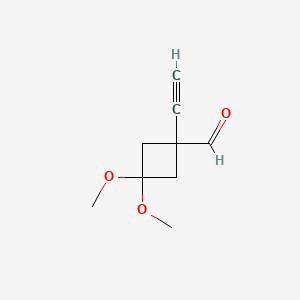
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
